molecular formula C7H8ClN B151487 3-Chlorobenzylamine CAS No. 4152-90-3

3-Chlorobenzylamine

Numéro de catalogue: B151487
Numéro CAS: 4152-90-3
Poids moléculaire: 141.6 g/mol
Clé InChI: BJFPYGGTDAYECS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Chlorobenzylamine is an organic compound with the molecular formula C7H8ClN. It is a clear, colorless to faint yellow liquid that is sensitive to air. This compound is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and dyes .

Mécanisme D'action

Mode of Action

3-Chlorobenzylamine undergoes reductive amination during dihydroquinolone synthesis This process involves the conversion of a carbonyl group to an amine via an intermediate imine

Biochemical Pathways

It is known to be used in the synthesis of 3-Chlorobenzamide and N-(3-Chlorobenzyl)-4-(2-indolyl)-2-pyrimidinamine , suggesting it may play a role in these biochemical pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Chlorobenzylamine can be synthesized through several methods. One common method involves the reduction of 3-chlorobenzonitrile using lithium aluminum hydride in an inert atmosphere . Another method includes the reductive amination of 3-chlorobenzaldehyde with ammonium formate in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 3-chlorobenzonitrile. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .

Comparaison Avec Des Composés Similaires

Uniqueness: 3-Chlorobenzylamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The meta position of the chlorine atom provides distinct electronic and steric effects compared to its ortho and para counterparts .

Activité Biologique

3-Chlorobenzylamine (C7H8ClN) is an organic compound that has garnered attention for its diverse biological activities. This article delves into the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

This compound is characterized by the following properties:

PropertyValue
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Melting Point97-98 °C
Boiling Point110-112 °C (at 17 mmHg)
Density1.159 g/mL at 25 °C
Flash Point209 °C

This compound appears as a clear colorless to faint yellow liquid and is soluble in organic solvents, making it suitable for various synthetic applications in pharmaceuticals and agrochemicals .

Synthesis

This compound can be synthesized through various methods, including:

  • Ullmann Reaction : Involves the coupling of chlorobenzoic acid with aniline derivatives in the presence of copper catalysts under high temperatures .
  • Reductive Amination : Often used in the synthesis of more complex organic compounds, including dihydroquinolones, which have shown significant biological activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. For instance, it has been evaluated against various strains of bacteria and fungi. The minimum inhibitory concentrations (MIC) for different pathogens are summarized below:

PathogenMIC (µg/mL)
Staphylococcus aureus6.3
Escherichia coli12.5
Candida albicans25

These findings suggest that this compound may serve as a potent antibacterial and antifungal agent .

Cytotoxicity

The cytotoxic effects of this compound have also been studied using Artemia salina as a model organism. The results indicate varying levels of cytotoxicity, with LC50 values demonstrating its potential as a cytotoxic agent:

CompoundLC50 (µg/mL)
This compound>1000
Reference Compound<1000

This suggests that while it exhibits some cytotoxic properties, it may be less toxic than other tested compounds .

Neuropharmacological Effects

Recent studies have explored the role of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Kinetic studies revealed that derivatives of this compound can act as mixed or non-competitive inhibitors of AChE, showing potential for developing treatments targeting cognitive decline .

Case Studies

  • Acridine Derivatives : A study synthesized novel acridine derivatives using this compound, demonstrating their efficacy as dual inhibitors against specific biological targets. The compounds showed promising results in inhibiting cancer cell proliferation .
  • Dihydroquinolone Synthesis : In another investigation, derivatives synthesized from this compound were tested for nitric oxide synthase inhibition, highlighting their potential therapeutic applications in cardiovascular diseases .

Propriétés

IUPAC Name

(3-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFPYGGTDAYECS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4063323
Record name Benzenemethanamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4152-90-3
Record name 3-Chlorobenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4152-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, 3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanamine, 3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4063323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1 M solution of Hunig's Base in anhydrous DMF is prepared (Solution A). A 0.5 M solution of 1-H-pyrazole-1-carboxamidine hydrochloride is prepared using solution A. A 0.25 M solution of (3-chlorophenyl)methanamine in anhydrous DMF is prepared. A solution of (3-chlorophenyl)methanamine (800 μL, 200 mmol, 1.0 eq) is added to a solution of 1-H-pyrazole-1-carboxamidine hydrochloride (400 μL, 200 mmol, 1.0 eq) followed by addition of Hunig's Base (80 μL, 2.3 eq). The reaction mixture is heated at 100° C. for 24 hours. The solvent is removed under reduced pressure to give the crude desired product as a viscous oil. The crude product is dried by azeotoping with acetone and drying the residue under high vacuum. The crude 1-(3-chlorobenzyl)guanidinium chloride is used in the next step without any further purification.
[Compound]
Name
Solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
solution A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
800 μL
Type
reactant
Reaction Step Four
Quantity
400 μL
Type
reactant
Reaction Step Four
Quantity
80 μL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chlorobenzylamine
Reactant of Route 2
3-Chlorobenzylamine
Reactant of Route 3
Reactant of Route 3
3-Chlorobenzylamine
Reactant of Route 4
Reactant of Route 4
3-Chlorobenzylamine
Reactant of Route 5
Reactant of Route 5
3-Chlorobenzylamine
Reactant of Route 6
Reactant of Route 6
3-Chlorobenzylamine
Customer
Q & A

Q1: What are the antimycobacterial properties of 3-chlorobenzylamine and its derivatives?

A1: Research has shown that this compound derivatives exhibit antimycobacterial activity. Specifically, N-methyl-3-chlorobenzylamine demonstrated a minimum inhibitory concentration (MIC) of 10.2 micrograms/mL against Mycobacterium tuberculosis H37Ra. Furthermore, combining N-methyl-3,5-dichlorobenzylamine (a related derivative) with existing antituberculosis drugs like aminosalicylic acid, streptomycin, or dapsone resulted in synergistic inhibitory effects against M. tuberculosis H37Ra. []

Q2: How does this compound improve the performance of perovskite solar cells?

A2: While the provided abstract doesn't elaborate on the specific mechanism, it highlights that this compound can be used to construct a 2D passivation layer on perovskite materials. This passivation layer likely reduces defects and improves charge transport, leading to enhanced efficiency and stability of perovskite solar cells. Further investigation into the exact interaction mechanism is needed. []

Q3: Can this compound enhance the performance of perovskite LEDs?

A3: Yes, research indicates that this compound can significantly improve the efficiency and stability of perovskite LEDs. When added to the perovskite precursor solution, it facilitates the growth of high-quality crystals and passivates defects within the perovskite structure. [] This leads to reduced efficiency roll-off and improved device lifespan. For example, incorporating this compound in FAPbI3-based LEDs resulted in a device with a high external quantum efficiency of 16.6% and an extended half-lifetime of 49 hours at a constant current density of 100 mA cm-2. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.